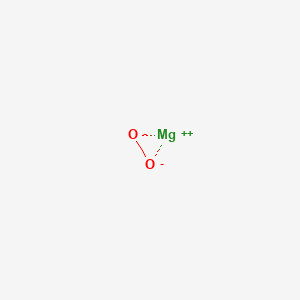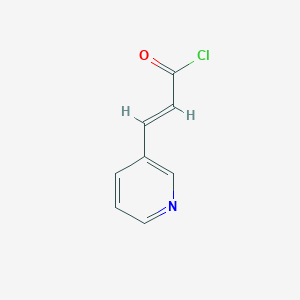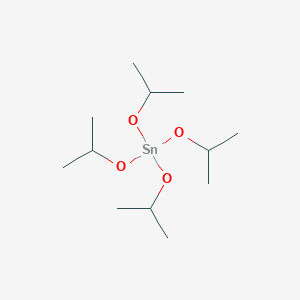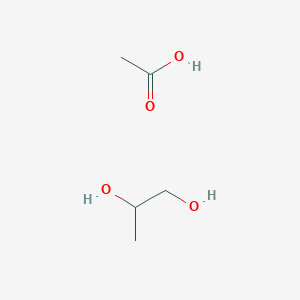
ACIDE FERROCÉNEACÉTIQUE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ferroceneacetic acid (FAA) is a synthetic, organometallic compound that has been studied for its potential to catalyze a variety of chemical reactions. It is a colorless, crystalline solid that is soluble in many organic solvents. The compound has been used in a variety of scientific applications, including drug delivery, bioconjugation, and nanomaterial synthesis.
Applications De Recherche Scientifique
Chimie des polymères
Les composés à base de ferrocène, y compris l'acide ferrocèneacétique, ont des applications dans la chimie des polymères en tant que polymères redox dynamiques et dendrimères {svg_1}. Ils peuvent être utilisés pour synthétiser une large gamme de matériaux, y compris des polymères, avec des propriétés électroniques et magnétiques diverses {svg_2}.
Science des matériaux
Dans le domaine de la science des matériaux, l'acide ferrocèneacétique peut être utilisé comme biorécepteurs {svg_3}. Il peut également être utilisé pour synthétiser des cristaux liquides et des nanoparticules {svg_4}.
Pharmacologie et biochimie
L'acide ferrocèneacétique a des applications en pharmacologie et en biochimie. Il peut être utilisé dans le développement de médicaments anticancéreux, antiviraux et antimicrobiens {svg_5}.
Électrochimie
L'acide ferrocèneacétique est utilisé en électrochimie en raison de ses propriétés électroniques et structurales uniques {svg_6}. Il peut être utilisé comme matériau d'électrode potentiel dans les batteries à flux redox en raison de son comportement redox réversible et de sa grande stabilité {svg_7}.
Catalyseur dans les réactions d'hydroxylation et de polymérisation
L'acide ferrocèneacétique peut agir comme catalyseur dans les réactions d'hydroxylation et de polymérisation {svg_8}.
Agent réducteur
Il peut être utilisé comme agent réducteur pour la réduction de la sous-unité R2 de la ribonucléotide réductase d'Escherichia coli {svg_9}.
Agent antitumoral
L'acide ferrocèneacétique peut agir comme un agent antitumoral via la génération d'espèces oxygénées réactives, qui induisent des dommages oxydatifs à l'ADN dans les cellules cancéreuses {svg_10}.
Biosenseurs
L'acide ferrocèneacétique peut être utilisé dans la préparation de biosenseurs NADH basés sur la NADH oxydase {svg_11}.
Mécanisme D'action
Target of Action
Ferroceneacetic acid (FAA) is a versatile catalyst that has been used in various applications . Its primary targets include the Escherichia coli ribonucleotide reductase subunit R2 and cancer cells . The ribonucleotide reductase subunit R2 plays a crucial role in DNA synthesis and repair, while cancer cells are the primary targets in antitumor applications .
Mode of Action
FAA interacts with its targets through various mechanisms. It acts as a reducing agent for the reduction of the Escherichia coli ribonucleotide reductase subunit R2 . In cancer cells, FAA acts as an antitumor agent by generating active oxygen species, which induce oxidative DNA damage .
Biochemical Pathways
FAA affects several biochemical pathways. It plays a role in the hydroxylation and polymerization reactions . In cancer cells, FAA induces the generation of reactive oxygen species (ROS), leading to oxidative DNA damage . This process is part of the ferroptosis pathway, a form of programmed cell death that is iron-dependent and caused by increased cellular ROS and lipid peroxidation .
Pharmacokinetics
Its molecular weight (24407) and form (powder) suggest that it may have good bioavailability
Result of Action
The molecular and cellular effects of FAA’s action are significant. As an antitumor agent, FAA induces oxidative DNA damage in cancer cells, leading to cell death . This is achieved through the generation of active oxygen species . In addition, FAA has been used in the preparation of silver nanoparticles and in the synthesis of redox-triggered drug delivery vesicles for cancer cell treatment .
Action Environment
The action of FAA can be influenced by various environmental factors. For instance, the electrochemical properties of FAA have been found to be influenced by several factors including the ferrocene positions in different environments and applied potentials . Moreover, FAA’s stability and redox properties make it suitable for use in various conditions, including those that might be present in biological systems .
Safety and Hazards
Orientations Futures
Ferroceneacetic acid represents a new class of quasicrystalline materials. It is the only one in which molecular self-assembly results in five-fold symmetry . Future research may explore its potential applications in various fields, including material science, asymmetric catalysis, biochemistry, and bioorganometallic chemistry .
Analyse Biochimique
Biochemical Properties
Ferroceneacetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, ferrocene derivatives have been synthesized by the Suzuki cross-coupling reaction of ferroceneboronic acid with various aryl/heteroaryl halides . The derivatives have been characterized by 1H NMR, 13C NMR, IR, HRMS, and elemental analysis .
Cellular Effects
Ferroceneacetic acid has notable effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported as an antitumor agent via the generation of active oxygen species, which induce oxidative DNA damage in cancer cells .
Molecular Mechanism
At the molecular level, Ferroceneacetic acid exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, when the side group of ferrocenes were an electron-donating, lower oxidation was displayed. On the other hand, the strong electron-withdrawing group had a higher oxidation potential .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Ferroceneacetic Acid can be achieved through the Friedel-Crafts acylation reaction of ferrocene with acetyl chloride, followed by hydrolysis of the resulting acetylferrocene to yield Ferroceneacetic Acid.", "Starting Materials": [ "Ferrocene", "Acetyl Chloride", "Anhydrous Aluminum Chloride", "Dichloromethane", "Water", "Sodium Hydroxide" ], "Reaction": [ "Add anhydrous aluminum chloride to a solution of ferrocene in dichloromethane at low temperature.", "Slowly add acetyl chloride to the reaction mixture while stirring.", "Heat the reaction mixture to reflux for several hours.", "Quench the reaction by slowly adding water to the mixture.", "Extract the organic layer with dichloromethane and wash with sodium hydroxide solution.", "Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain acetylferrocene.", "Hydrolyze acetylferrocene by refluxing with sodium hydroxide solution.", "Acidify the hydrolysis mixture with hydrochloric acid to obtain Ferroceneacetic Acid." ] } | |
Numéro CAS |
1287-16-7 |
Formule moléculaire |
C12H12FeO2 10* |
Poids moléculaire |
244.07 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




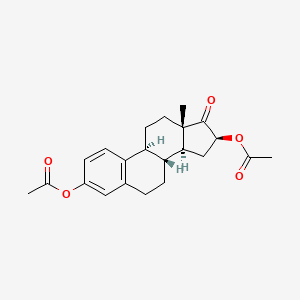
![Sodium 2-[(2-Hydroxynaphthyl)Azo]Naphthalenesulphonate](/img/structure/B1143368.png)



